molecular formula C9H18O2 B7938720 (4-Isopropyltetrahydropyran-4-yl)methanol

(4-Isopropyltetrahydropyran-4-yl)methanol

Cat. No.: B7938720
M. Wt: 158.24 g/mol
InChI Key: RLOAVLHNCAUUMT-UHFFFAOYSA-N
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Description

(4-Isopropyltetrahydropyran-4-yl)methanol is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound features a methanol group attached to the fourth carbon of the oxane ring, with a propan-2-yl group also attached to the same carbon. The presence of both the methanol and propan-2-yl groups on the oxane ring makes this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropyltetrahydropyran-4-yl)methanol typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by the ring-opening polymerization of tetrahydrofuran.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via an alkylation reaction using a suitable alkylating agent such as isopropyl bromide.

    Attachment of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or bases may be used to facilitate the reactions, and the reaction conditions are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-Isopropyltetrahydropyran-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group in the methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Isopropyltetrahydropyran-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclic ethers and alcohols. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features make it a candidate for drug design and development, particularly in the context of targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used as a solvent or intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Isopropyltetrahydropyran-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the oxane ring and propan-2-yl group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(Propan-2-yl)oxan-4-yl]methanamine: Similar structure but with an amine group instead of a methanol group.

    [4-(Propan-2-yl)oxan-4-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

    [4-(Propan-2-yl)oxan-4-yl]propane: Similar structure but with a propane group instead of a methanol group.

Uniqueness

The uniqueness of (4-Isopropyltetrahydropyran-4-yl)methanol lies in its combination of the oxane ring, propan-2-yl group, and methanol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-propan-2-yloxan-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(2)9(7-10)3-5-11-6-4-9/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOAVLHNCAUUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCOCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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